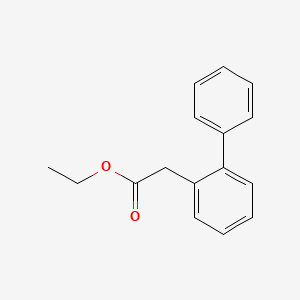

Biphenyl-2-ylacetic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biphenyl-2-ylacetic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers . This compound is derived from biphenyl-2-ylacetic acid and ethanol, forming an ester linkage. It is used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Biphenyl-2-ylacetic acid ethyl ester can be synthesized through several methods:

Fischer Esterification: This traditional method involves reacting biphenyl-2-ylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, providing milder reaction conditions.

Industrial Production: Large-scale production often employs continuous flow reactors to optimize yield and efficiency.

Analyse Des Réactions Chimiques

Biphenyl-2-ylacetic acid ethyl ester undergoes various chemical reactions:

Applications De Recherche Scientifique

Chemistry

Biphenyl-2-ylacetic acid ethyl ester serves as an intermediate in synthesizing more complex organic molecules. Its unique biphenyl structure contributes to the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that biphenyl esters exhibit various biological activities. Studies have focused on their antimicrobial and anti-inflammatory properties. For instance, lipase-catalyzed reactions involving biphenyl esters have shown promise in producing biologically active molecules under mild conditions .

Medicine

Ongoing research explores the potential of this compound as a drug precursor or active pharmaceutical ingredient (API). Its unique structure allows for modifications that may enhance pharmacological properties, making it a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Industrial Applications

This compound is utilized in various industrial sectors:

- Fragrance and Flavor Production : Its chemical properties make it suitable for creating specific scents and flavors in consumer products.

- Plasticizers : The compound serves as a plasticizer in polymer industries, enhancing the flexibility and durability of materials.

- Biocatalysis : Lipases are employed to hydrolyze biphenyl esters for producing important pharmaceuticals through environmentally friendly processes .

Case Study 1: Lipase-Catalyzed Hydrolysis

A study investigated the use of lipases from various sources to hydrolyze biphenyl esters, optimizing conditions such as temperature and solvent ratios. The results indicated that specific lipases could selectively hydrolyze these esters, leading to the formation of unsymmetric products with enhanced biological activity .

Case Study 2: Pharmaceutical Development

Research focusing on biphenyl derivatives has shown their potential as muscarinic antagonists and β2 adrenergic receptor agonists. These compounds could be pivotal in developing treatments for respiratory diseases, demonstrating the medicinal value of biphenyl-based structures .

Mécanisme D'action

The mechanism of action of biphenyl-2-ylacetic acid ethyl ester involves its interaction with various molecular targets:

Comparaison Avec Des Composés Similaires

Biphenyl-2-ylacetic acid ethyl ester can be compared with other esters like ethyl acetate and methyl butyrate:

Ethyl Acetate: Commonly used as a solvent, it has a simpler structure and different applications.

Methyl Butyrate: Known for its fruity odor, it is primarily used in the flavor and fragrance industry.

Uniqueness: This compound stands out due to its biphenyl moiety, which imparts unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Activité Biologique

Biphenyl-2-ylacetic acid ethyl ester (BPAEE) is a compound of interest due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the synthesis, biological mechanisms, and research findings related to BPAEE, supported by relevant studies and data.

Synthesis of this compound

BPAEE can be synthesized through several methods:

- Fischer Esterification : Reacting biphenyl-2-ylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

- Steglich Esterification : Utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts for milder reaction conditions.

- Industrial Production : Large-scale synthesis often employs continuous flow reactors to enhance yield and efficiency.

Antimicrobial Properties

Research indicates that BPAEE exhibits significant antimicrobial activity against various pathogens. A study involving synthesized derivatives of biphenyl compounds demonstrated effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with certain derivatives showing promising results in inhibiting fungal pathogens like Candida albicans and Aspergillus fumigatus .

Anti-inflammatory Effects

BPAEE has been investigated for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines, which can be pivotal in managing conditions like arthritis and other inflammatory diseases. The compound's structure allows it to interact with specific molecular targets that modulate inflammatory pathways .

The biological activity of BPAEE is attributed to its interaction with various molecular targets:

- Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation.

- Antimicrobial Mechanism : The compound disrupts bacterial cell walls or inhibits essential enzymes involved in bacterial metabolism, leading to cell death .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of BPAEE against a range of microorganisms. The results indicated that BPAEE exhibited an average Minimum Inhibitory Concentration (MIC) value of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. This suggests that BPAEE has potential as a therapeutic agent in treating infections caused by these pathogens.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

| Aspergillus fumigatus | 256 |

Anti-inflammatory Study

In a model assessing the anti-inflammatory effects, BPAEE was administered to mice with induced paw edema. The results showed a significant reduction in paw swelling compared to the control group, indicating its potential utility in treating inflammatory conditions.

Propriétés

IUPAC Name |

ethyl 2-(2-phenylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-18-16(17)12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGSVQSGLQJDPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.